molecular formula C22H28N2O6 B15250574 Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]- CAS No. 58470-12-5

Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-

Katalognummer: B15250574
CAS-Nummer: 58470-12-5
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: QNFLOJLBFREGQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol is a complex organic compound with the molecular formula C22H28N2O6 and a molecular weight of 416.468

Vorbereitungsmethoden

The synthesis of 4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol typically involves a multi-step process. One common synthetic route includes the condensation of 4-nitrophenol with 2,4,6-tripropoxybenzaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.

Analyse Chemischer Reaktionen

4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Condensation: The aldehyde group can react with amines to form Schiff bases under mild conditions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules .

Vergleich Mit ähnlichen Verbindungen

4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol can be compared with other similar compounds, such as:

    4-nitro-2-[(2,4,6-trimethoxyphenyl)methylideneamino]phenol: Similar structure but with methoxy groups instead of propoxy groups.

    4-nitro-2-[(2,4,6-triethoxyphenyl)methylideneamino]phenol: Similar structure but with ethoxy groups instead of propoxy groups.

Eigenschaften

CAS-Nummer

58470-12-5

Molekularformel

C22H28N2O6

Molekulargewicht

416.5 g/mol

IUPAC-Name

4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C22H28N2O6/c1-4-9-28-17-13-21(29-10-5-2)18(22(14-17)30-11-6-3)15-23-19-12-16(24(26)27)7-8-20(19)25/h7-8,12-15,25H,4-6,9-11H2,1-3H3

InChI-Schlüssel

QNFLOJLBFREGQP-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC(=C(C(=C1)OCCC)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.